Compound Description: This compound is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. It was discovered through structure-based drug design and medicinal chemistry optimization. Despite its high selectivity for c-Met, it demonstrated broad off-target inhibition of the phosphodiesterase (PDE) family. This resulted in adverse cardio-related effects in rats, including sustained heart rate increase, elevated cardiac output, reduced contractility indices, and myocardial degeneration. Due to these safety concerns, its development as a preclinical candidate was discontinued.
Relevance: This compound shares a core [, , ]triazolo[4,3-b]pyridazine scaffold with 1-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine. Both compounds feature a substituent at the 6-position of the triazolopyridazine ring and an ethylamine sidechain at the 3-position, though with different modifications.
Compound Description: SAR125844 is a potent and selective inhibitor of wild-type MET kinase and several clinically relevant MET mutants. This compound was discovered through a multiparametric chemical optimization approach and emerged as a promising development candidate due to its selective MET inhibition. While SAR125844 effectively inhibited MET kinase and demonstrated sustained target engagement in human xenograft tumor models, its oral absorption was limited. Consequently, it was considered a promising parenteral agent for MET-dependent cancers.
Relevance: Similar to 1-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine, SAR125844 contains the [, , ]triazolo[4,3-b]pyridazine core structure. Both compounds have an aromatic substituent at the 6-position of the triazolopyridazine ring, but differ in the linkage and the side chain at the 3-position.
Compound Description: AZD5153 is a bivalent inhibitor of bromodomain and extra-terminal (BET) proteins, specifically demonstrating high potency for BRD4. This compound was optimized for BRD4 potency and favorable physical properties. It exhibited an excellent pharmacokinetic profile, high potency in vitro and in vivo, and effectively downregulated c-Myc expression, leading to tumor growth inhibition in xenograft studies. These qualities led to its selection as a development candidate.
Relevance: AZD5153 shares the [, , ]triazolo[4,3-b]pyridazine core structure with 1-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine. Both compounds have a substituent at the 6-position of the triazolopyridazine ring, but differ in the nature of the substituent and lack any substantial side chain at the 3-position. The presence of the shared core structure makes them relevant for comparison in structure-activity relationship studies.
Compound Description: This compound is the first reported small molecule inhibitor of Lin28, an RNA binding protein that prevents the maturation of the let-7 microRNA tumor suppressor. It effectively blocks the Lin28/let-7 interaction, rescuing let-7 processing and function in Lin28-expressing cancer cells. Additionally, it induces differentiation of mouse embryonic stem cells and reduces tumor-sphere formation by 22Rv1 and Huh7 cells. Despite its potential as a tool to study the Lin28/let-7 axis, it also displays some activity against bromodomains in selectivity assays.
Relevance: This compound and 1-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine both belong to the [, , ]triazolo[4,3-b]pyridazine class of compounds. They share a common core structure with a phenyl substituent at the 6-position of the triazolopyridazine ring, albeit with different modifications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.